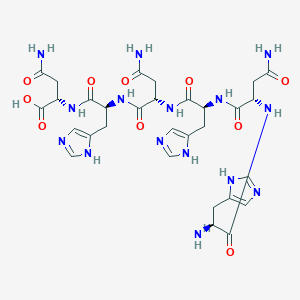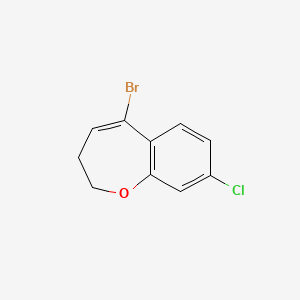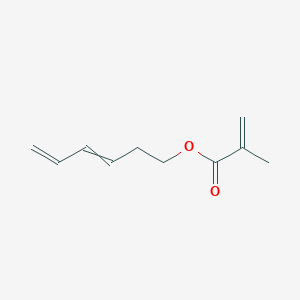![molecular formula C14H13ClINO2S B14211766 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline CAS No. 823802-39-7](/img/structure/B14211766.png)
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline is an organic compound characterized by the presence of a chloro-iodophenyl group attached to a sulfanyl group, which is further connected to a dimethoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the chloro-iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Applications De Recherche Scientifique
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Bromophenyl)sulfanyl-2,3-dimethoxyaniline
- 6-(4-Fluorophenyl)sulfanyl-2,3-dimethoxyaniline
- 6-(4-Methylphenyl)sulfanyl-2,3-dimethoxyaniline
Uniqueness
6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
823802-39-7 |
|---|---|
Formule moléculaire |
C14H13ClINO2S |
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
6-(4-chloro-2-iodophenyl)sulfanyl-2,3-dimethoxyaniline |
InChI |
InChI=1S/C14H13ClINO2S/c1-18-10-4-6-12(13(17)14(10)19-2)20-11-5-3-8(15)7-9(11)16/h3-7H,17H2,1-2H3 |
Clé InChI |
XHDNGFFWKQUESM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)SC2=C(C=C(C=C2)Cl)I)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
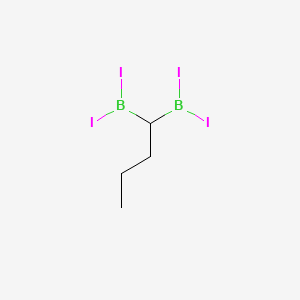
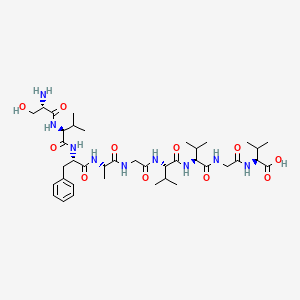
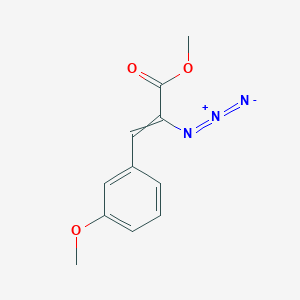
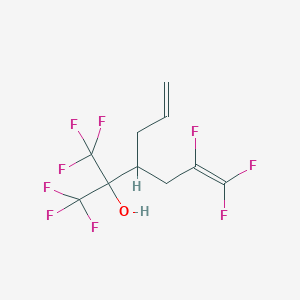
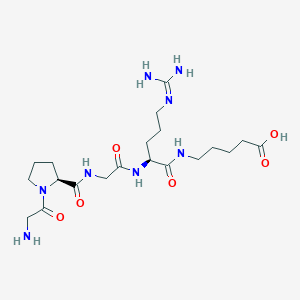
![(1R)-1-(2-Chlorophenyl)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14211747.png)
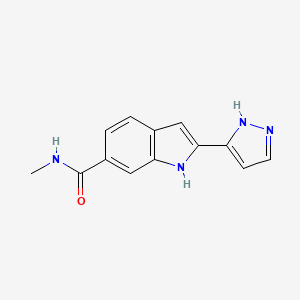
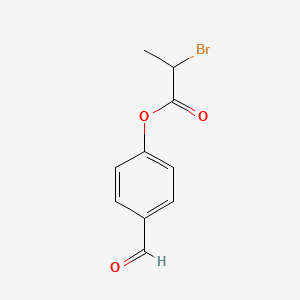
![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
